molecular formula C26H20F2N2O5S B12890883 Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate CAS No. 618071-71-9

Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Cat. No.: B12890883
CAS No.: 618071-71-9
M. Wt: 510.5 g/mol
InChI Key: ZPMQRWPPEZKKGD-XUTLUUPISA-N
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Description

Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound that features a combination of fluorinated aromatic rings, a pyrrole ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the fluorinated benzoyl and phenyl intermediates, followed by the construction of the pyrrole and thiazole rings. Key steps may include:

    Aromatic substitution reactions: to introduce fluorine atoms.

    Condensation reactions: to form the pyrrole and thiazole rings.

    Esterification: to attach the allyl group to the carboxylate moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings and the pyrrole moiety.

Common Reagents and Conditions

Common reagents for these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may be investigated for their potential as pharmaceuticals. The presence of fluorine atoms often enhances the biological activity and metabolic stability of drug candidates.

Medicine

Medicinal applications could include the development of new drugs targeting specific enzymes or receptors. The compound’s structure suggests potential activity against certain diseases, although further research is needed to confirm this.

Industry

In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • Allyl 2-(3-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
  • Allyl 2-(3-(4-methylbenzoyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Uniqueness

The uniqueness of Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.

Biological Activity

Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Thiazole ring : Known for its role in various biological activities.
  • Pyrrole moiety : Associated with significant pharmacological effects.
  • Fluorinated aromatic groups : Often enhance biological activity and selectivity.

The molecular formula is C20H18F2N2O4SC_{20}H_{18}F_2N_2O_4S, with a molecular weight of approximately 396.43 g/mol.

Research indicates that this compound may exert its effects through multiple pathways:

  • Antiviral Activity : Preliminary studies suggest that compounds with similar structures exhibit antiviral properties against various viruses, including HIV and influenza .
  • Antitumor Potential : The thiazole and pyrrole components are often linked to anticancer activity, potentially through the inhibition of specific kinases involved in cell proliferation and survival .
  • Enzyme Inhibition : The presence of hydroxyl and carbonyl groups may facilitate interactions with enzymes, leading to modulation of metabolic pathways .

Antiviral Activity

A study evaluated the antiviral efficacy of related compounds against several viruses. While specific data on this compound is limited, similar structures demonstrated effective inhibition of viral replication at concentrations ranging from 4 to 20 μg/mL .

Antitumor Activity

In vitro assays have shown that compounds containing thiazole and pyrrole rings can inhibit cancer cell lines. For instance, derivatives similar to this compound have shown IC50 values in the low micromolar range against breast and lung cancer cell lines .

Enzyme Inhibition Studies

Research on enzyme inhibition has revealed that related compounds can act as inhibitors for various kinases. The structural features of this compound suggest potential activity against kinases involved in cancer progression and viral replication .

Case Studies

  • Case Study on Antiviral Efficacy : A related compound was tested against HIV-1 in C8166 cells, showing significant reduction in viral load at concentrations as low as 0.02 μg/mL .
  • Antitumor Efficacy : A derivative of the thiazole-pyrrole class was evaluated for its effects on MCF-7 (breast cancer) cells, resulting in a notable decrease in cell viability with an IC50 value of approximately 0.5 μM .

Summary of Research Findings

The following table summarizes key findings from various studies related to the biological activity of compounds similar to this compound:

Activity Type Related Compound Target Virus/Cancer IC50/Effective Concentration
AntiviralPyrazole derivativeHIV0.02 μg/mL
AntitumorThiazole-pyrroleMCF-7 (breast cancer)0.5 μM
Enzyme InhibitionKinase inhibitorVarious kinasesLow micromolar range

Properties

CAS No.

618071-71-9

Molecular Formula

C26H20F2N2O5S

Molecular Weight

510.5 g/mol

IUPAC Name

prop-2-enyl 2-[(3E)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C26H20F2N2O5S/c1-4-10-35-25(34)23-14(3)29-26(36-23)30-20(15-6-5-7-17(27)11-15)19(22(32)24(30)33)21(31)16-9-8-13(2)18(28)12-16/h4-9,11-12,20,31H,1,10H2,2-3H3/b21-19+

InChI Key

ZPMQRWPPEZKKGD-XUTLUUPISA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=CC=C4)F)/O)F

Canonical SMILES

CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=CC=C4)F)O)F

Origin of Product

United States

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